molecular formula C17H13ClN4S B10874411 3-benzyl-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

3-benzyl-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B10874411
M. Wt: 340.8 g/mol
InChI Key: VNTCMXYIYQJGQZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-benzyl-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloroaniline with 2-aminoacetonitrile hydrochloride to form 2-(2-(4-chlorophenyl)iminohydrazino)acetonitrile, which is then heated under reflux in ethanol to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-benzyl-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:

Scientific Research Applications

3-benzyl-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds allows it to bind to target receptors, inhibiting their activity. For example, it can inhibit enzymes like carbonic anhydrase, cholinesterase, and alkaline phosphatase, leading to various pharmacological effects .

Comparison with Similar Compounds

3-benzyl-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their pharmacological activities and specific applications. The unique combination of benzyl and chlorophenyl groups in this compound contributes to its distinct bioactive profile and therapeutic potential .

Properties

Molecular Formula

C17H13ClN4S

Molecular Weight

340.8 g/mol

IUPAC Name

3-benzyl-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C17H13ClN4S/c18-14-8-6-13(7-9-14)15-11-23-17-20-19-16(22(17)21-15)10-12-4-2-1-3-5-12/h1-9H,10-11H2

InChI Key

VNTCMXYIYQJGQZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN2C(=NN=C2S1)CC3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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